molecular formula C16H18N4O2 B11756159 1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea

Cat. No.: B11756159
M. Wt: 298.34 g/mol
InChI Key: NUUFEPKSJLDARI-UHFFFAOYSA-N
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Description

1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea is an organic compound with a complex structure It consists of a biphenyl core with two methyl groups at the 3 and 3’ positions and two urea groups at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea typically involves the reaction of 3,3’-dimethylbiphenyl with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea involves similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated urea groups.

    Substitution: Substituted derivatives with new functional groups replacing the urea groups.

Scientific Research Applications

1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl: A precursor in the synthesis of 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea.

    4,4’-Diamino-3,3’-dimethylbiphenyl: Another derivative with similar structural features but different functional groups.

Uniqueness

1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea is unique due to its dual urea groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

[4-[4-(carbamoylamino)-3-methylphenyl]-2-methylphenyl]urea

InChI

InChI=1S/C16H18N4O2/c1-9-7-11(3-5-13(9)19-15(17)21)12-4-6-14(10(2)8-12)20-16(18)22/h3-8H,1-2H3,(H3,17,19,21)(H3,18,20,22)

InChI Key

NUUFEPKSJLDARI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N)C)NC(=O)N

Origin of Product

United States

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